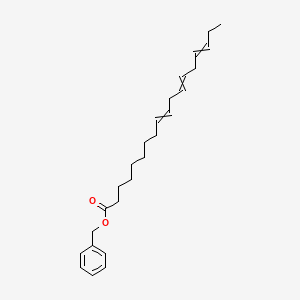![molecular formula C12H14S B14431976 [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene CAS No. 77084-82-3](/img/structure/B14431976.png)
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 4-methylpenta-1,2-dien-1-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4-methylpenta-1,2-diene with a suitable thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution on the 4-methylpenta-1,2-diene . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
科学研究应用
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and dienyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in different chemical environments.
相似化合物的比较
Similar Compounds
4-Methylpenta-1,2-diene: Shares the dienyl structure but lacks the sulfanyl group.
Benzyl mercaptan: Contains a benzene ring and a sulfanyl group but lacks the dienyl chain.
Thiophenol: Similar sulfanyl group attached directly to the benzene ring.
Uniqueness
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene is unique due to the combination of a dienyl chain and a sulfanyl group attached to a benzene ring
属性
CAS 编号 |
77084-82-3 |
|---|---|
分子式 |
C12H14S |
分子量 |
190.31 g/mol |
InChI |
InChI=1S/C12H14S/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-11H,1-2H3 |
InChI 键 |
UREPUKGIZWKIAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=C=CSC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



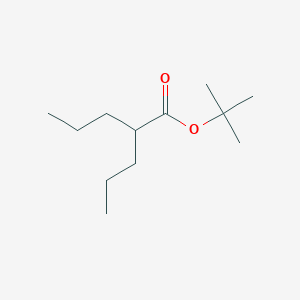
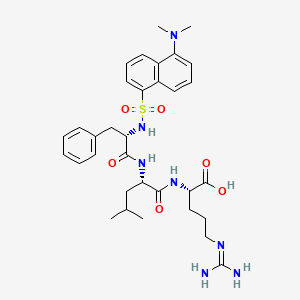

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
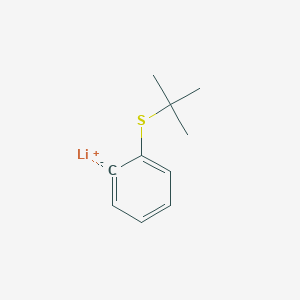
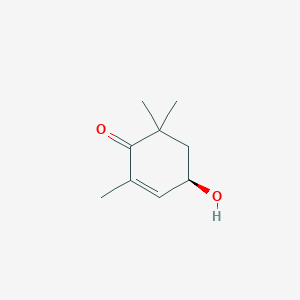
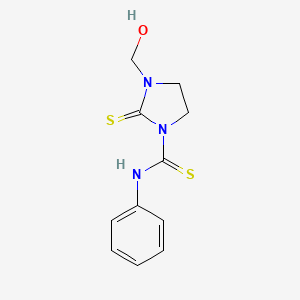

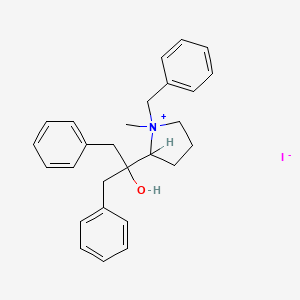
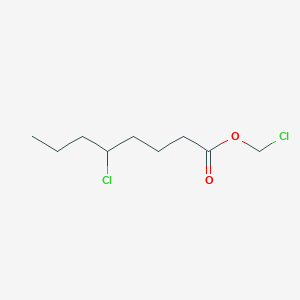
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
